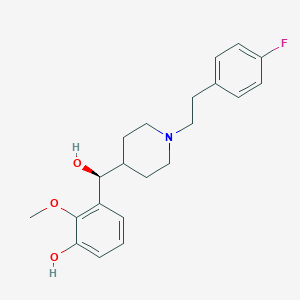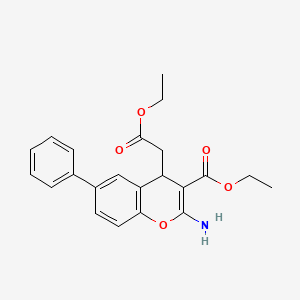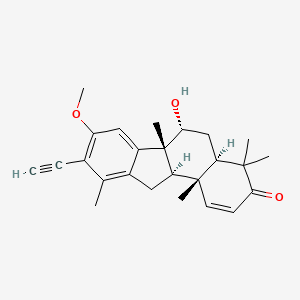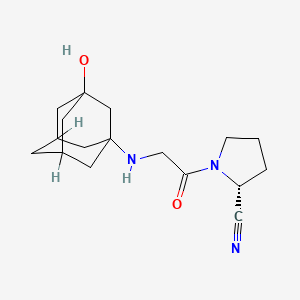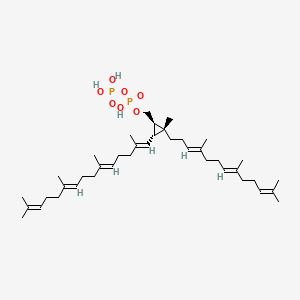
Prephytoene pyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prephytoene pyrophosphate is an organic compound that serves as a precursor in the biosynthesis of carotenoids. It is a key intermediate in the pathway leading to the formation of phytoene, which is the first committed step in carotenoid biosynthesis. Carotenoids are essential pigments in plants, playing crucial roles in photosynthesis and providing photoprotection. They are also important for human nutrition as dietary sources of vitamin A and antioxidants .
Preparation Methods
Prephytoene pyrophosphate is synthesized through the action of the enzyme phytoene synthase. This enzyme catalyzes the condensation of two molecules of geranylgeranyl diphosphate to form prephytoene diphosphate, which is then converted to phytoene within the active site of the enzyme . The reaction conditions typically involve the presence of magnesium ions (Mg²⁺) as cofactors and occur in plastids, the site of carotenoid biosynthesis in plant cells .
Chemical Reactions Analysis
Prephytoene pyrophosphate undergoes several types of chemical reactions, primarily within the carotenoid biosynthesis pathway:
Scientific Research Applications
Prephytoene pyrophosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of prephytoene diphosphate involves its conversion to phytoene by the enzyme phytoene synthase. This enzyme catalyzes the condensation of two geranylgeranyl diphosphate molecules to form prephytoene diphosphate, which then undergoes a cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement to form phytoene . The molecular targets involved in this process include the active site of phytoene synthase and the magnesium ions that act as cofactors .
Comparison with Similar Compounds
Prephytoene pyrophosphate is similar to other intermediates in the carotenoid biosynthesis pathway, such as:
Geranylgeranyl diphosphate: The immediate precursor that condenses to form prephytoene diphosphate.
Lycopene and Beta-carotene: Carotenoids derived from phytoene, which have distinct structures and functions.
The uniqueness of prephytoene diphosphate lies in its role as a critical intermediate that bridges the gap between the initial precursors and the final carotenoid products .
Properties
CAS No. |
38005-61-7 |
|---|---|
Molecular Formula |
C40H68O7P2 |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[(1R,2R,3R)-2-methyl-3-[(1E,5E,9E)-2,6,10,14-tetramethylpentadeca-1,5,9,13-tetraenyl]-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C40H68O7P2/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-26-37(9)29-38-39(30-46-49(44,45)47-48(41,42)43)40(38,10)28-16-27-36(8)24-14-22-34(6)20-12-18-32(3)4/h17-18,21-22,25,27,29,38-39H,11-16,19-20,23-24,26,28,30H2,1-10H3,(H,44,45)(H2,41,42,43)/b33-21+,34-22+,35-25+,36-27+,37-29+/t38-,39-,40-/m1/s1 |
InChI Key |
RVCNKTPCHZNAAO-UZDKSQMHSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/[C@@H]1[C@H]([C@]1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
Key on ui other cas no. |
38005-61-7 |
physical_description |
Solid |
Synonyms |
prelycopersene pyrophosphate prephytoene pyrophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


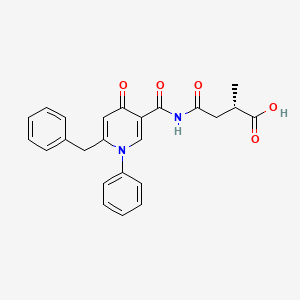

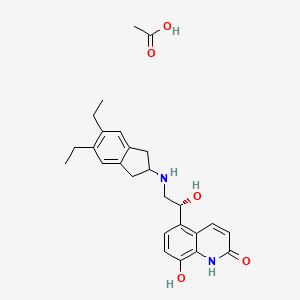
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B1261528.png)
